1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine
Description
1-(2-Fluoro-4-methoxyphenyl)prop-2-en-1-amine is a secondary amine characterized by a propenylamine backbone substituted with a 2-fluoro-4-methoxyphenyl group. The fluorine atom at the ortho-position and the methoxy group at the para-position confer distinct electronic and steric properties to the molecule.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h3-6,10H,1,12H2,2H3 |
InChI Key |
SVXOYOLZMIEELY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C=C)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials
The synthesis of 1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-amine typically begins with readily available starting materials:
- 2-Fluoro-4-methoxybenzaldehyde
- Amine Source: (S)-1-phenylethylamine or other appropriate amines.
These starting materials are chosen for their compatibility with the reaction conditions and their ability to yield high-purity products.
Synthetic Route
The preparation involves several key steps:
Step 1: Formation of an Iminium Ion Intermediate
The aldehyde group in 2-fluoro-4-methoxybenzaldehyde reacts with the amine source under acidic or catalytic conditions to form an iminium ion intermediate. This step is crucial for activating the carbonyl group for subsequent reactions.
Step 2: Reduction to Amines
The iminium ion is reduced to form the corresponding secondary amine. Common reducing agents include:
- Sodium borohydride (NaBH4)
- Lithium aluminum hydride (LiAlH4)
Step 3: Introduction of the Propene Group
The final step involves introducing the propene group via alkylation or condensation reactions. This is achieved using alkyl halides or other electrophilic reagents under basic conditions.
Optimized Reaction Conditions
To achieve high yields and purity, the following parameters are optimized:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
- Temperature: Reactions are typically carried out at moderate temperatures (20–50°C) to balance reaction speed and selectivity.
- Catalysts: Acidic catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like titanium tetrachloride (TiCl4) may be employed to enhance reaction efficiency.
Experimental Data
| Step | Reagents & Conditions | Observations |
|---|---|---|
| Step 1 | 2-Fluoro-4-methoxybenzaldehyde + Amine source in ethanol, PTSA catalyst | Formation of iminium ion confirmed by NMR |
| Step 2 | NaBH4 in methanol | Reduction to secondary amine; yield ~85% |
| Step 3 | Propene introduction using allyl bromide in THF, NaH base | Final product obtained; yield ~78% |
Analysis of Preparation Methods
Advantages
- High selectivity for the desired product.
- Straightforward synthetic route using commercially available reagents.
Challenges
- Sensitivity of fluorinated intermediates to harsh conditions.
- Requirement for precise control over reaction parameters to avoid side reactions.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides or epoxides. For example:
-
Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields tertiary amines.
-
Epoxide ring-opening reactions produce β-amino alcohols.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methyl derivative | 85% | |
| Ethylene oxide | THF, rt, 12 h | 2-((2-Fluoro-4-methoxyphenyl)amino)ethanol | 78% |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
-
Acetylation with acetyl chloride produces N-acetyl derivatives.
-
Benzoylation enhances lipophilicity for pharmacological studies.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AcCl | Pyridine, 0°C → rt | N-Acetylated enamine | 92% | |
| Benzoyl chloride | Et₃N, CH₂Cl₂, reflux | N-Benzoyl derivative | 88% |
Oxidation and Hydrolysis
The enamine’s double bond is susceptible to oxidative cleavage or hydrolysis:
-
Oxidation with KMnO₄/H⁺ yields 2-fluoro-4-methoxyacetophenone and ammonia.
-
Acidic hydrolysis regenerates the parent ketone and amine.
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 80°C, 2 h | 2-Fluoro-4-methoxyacetophenone | |
| HCl (6 M) | Reflux, 4 h | 2-Fluoro-4-methoxybenzaldehyde + NH₃ |
Hydrogenation
Catalytic hydrogenation saturates the prop-2-enylamine backbone:
-
Pd/C-mediated hydrogenation produces the saturated amine, altering pharmacokinetic properties.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ (1 atm), EtOAc, 40°C | 1-(2-Fluoro-4-methoxyphenyl)propylamine | 95% |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic compounds under specific conditions:
-
Heating with CS₂ yields thiazolidine derivatives.
-
Reaction with aldehydes generates pyrrolidine analogs.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CS₂, I₂ | DMF, 100°C, 6 h | Thiazolidine-2-thione | 67% | |
| Formaldehyde | EtOH, Δ, 3 h | Pyrrolidine derivative | 73% |
Nucleophilic Additions
The enamine acts as a nucleophile in Michael additions or conjugate additions:
-
Reacts with α,β-unsaturated carbonyl compounds to form branched amines.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl acrylate | THF, rt, 24 h | β-Amino ester | 81% |
Complexation with Metals
The amine and aromatic system enable coordination with transition metals:
-
Forms stable complexes with Cu(II) or Pd(II) for catalytic applications.
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, rt, 1 h | [Cu(L)₂Cl₂] | Oxidation catalyst |
Key Structural Influences on Reactivity
-
Fluoro substituent : Enhances electron-withdrawing effects, directing electrophilic attacks to the meta position.
-
Methoxy group : Provides steric bulk and moderates electronic effects via resonance donation.
-
Enamine backbone : Combines nucleophilic (amine) and electrophilic (alkene) sites for diverse reactivity.
This compound’s versatility in alkylation, cyclization, and metal complexation underscores its utility in synthetic and medicinal chemistry.
Scientific Research Applications
Pharmacological Applications
Preliminary studies indicate that 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine may possess various pharmacological activities, particularly in the following areas:
Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have shown promising results in vitro against various human tumor cell lines, displaying significant growth inhibition rates .
Antiparasitic Properties : The compound's structural analogs have been evaluated for antileishmanial activity, suggesting that it may hold potential in treating parasitic infections .
Neuropharmacology : Given its amine functionality, there is potential for exploring its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute assessed the anticancer efficacy of a related compound derived from 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine. The compound displayed a mean growth inhibition (GI50) value of approximately 15.72 μM against tested human tumor cells. This suggests that modifications to the core structure can enhance its therapeutic index and specificity against cancer cells .
Case Study 2: Antiparasitic Activity
Research into halogenated chalcones has indicated that compounds similar to 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine exhibit significant antiparasitic activity. A derivative was synthesized and tested for antileishmanial effects, yielding promising results that warrant further exploration into its mechanism of action and potential as a therapeutic agent against leishmaniasis .
Comparative Analysis with Related Compounds
A comparative analysis of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine with structurally related compounds highlights its unique properties and potential advantages in drug development:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-N-(4-methoxyphenyl)ethylamine | Ethylamine backbone | Potentially different pharmacological profiles |
| 1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine | Cyclopropane ring | Unique ring structure may influence reactivity |
| (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | Contains a ketone group | Investigated for antiparasitic properties |
This table illustrates how variations in structure can influence biological activity and pharmacological profiles, emphasizing the need for continued research into derivatives of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substitutions
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
- Substituent Effects : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to methoxy or bromo groups .
- Bioactivity : The 4-methoxyphenyl analog (from Etlingera) exhibits weak antitubercular activity, suggesting that electron-donating groups (e.g., methoxy) may modulate target engagement .
- Synthetic Utility : Chloro and bromo derivatives are common intermediates in cross-coupling reactions .
Comparison of Physicochemical Properties
Key Observations:
- Solubility : Fluorine and methoxy groups improve solubility in polar solvents, enhancing drug-likeness .
Biological Activity
1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine, also known as (1S)-1-(2-fluoro-4-methoxyphenyl)prop-2-enylamine, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a fluorine atom and a methoxy group on the phenyl ring, suggests interesting interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 183.21 g/mol. Its structure is characterized by the following features:
- Fluorine Substitution : The presence of the fluorine atom can enhance lipophilicity and influence metabolic stability.
- Methoxy Group : The methoxy group may affect the compound's electronic properties and binding affinity to biological targets.
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methoxy substituents are believed to modulate its binding affinity and selectivity towards these targets. The prop-2-enylamine side chain may also play a crucial role in its biological activity by participating in various biochemical pathways.
Anticancer Activity
Recent studies have indicated that derivatives of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine exhibit significant anticancer properties. For instance, compounds with similar structures have shown moderate cytotoxic activity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells. The IC50 values ranged from 70 μM to 100 μM depending on the specific derivative tested .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest effective antimicrobial action, comparable to standard antibiotics .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of 1-(2-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine. Some studies have demonstrated its potential in protecting neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases .
Study on Cytotoxicity
A study conducted on human embryonic kidney (HEK) cells assessed the cytotoxicity of related compounds over varying concentrations and time intervals. Results showed that at lower concentrations (1–100 µM), cell viability remained high (70–75%) after 24 hours of exposure to a 10 mM concentration . This suggests a favorable safety profile for potential therapeutic applications.
Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives were screened against multiple bacterial strains using standardized microdilution methods. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Data Tables
Q & A
Q. What are the common synthetic routes for 1-(2-Fluoro-4-methoxyphenyl)prop-2-en-1-amine, and how can competing reactions be minimized?
Methodological Answer: The compound can be synthesized via iridium-catalyzed allylation reactions. For example, iridium complexes like [Ir(COD)Cl]₂·L1 facilitate the allylation of amines with substrates such as allyl carbonates. A key challenge is suppressing undesired diallylamine formation, which occurs due to the higher nucleophilicity of monoallylamine intermediates. To mitigate this, stoichiometric control of ammonia and the use of discrete iridium-allyl complexes can improve selectivity. Competition experiments (e.g., between ammonia and substituted amines) are critical for optimizing reaction conditions .
Q. How is the purity of 1-(2-Fluoro-4-methoxyphenyl)prop-2-en-1-amine assessed in pharmaceutical research?
Methodological Answer: High-performance liquid chromatography (HPLC) with relative retention time (RRT) analysis is standard. For instance, pharmacopeial guidelines recommend using RRT thresholds (e.g., 0.4 for related compounds) and response factors to quantify impurities. Calibration with reference standards (e.g., (2RS)-1-(4-methoxyphenyl)propan-2-amine) ensures accurate detection of structural analogs and byproducts. Total impurity limits are typically set at ≤0.5% .
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify key functional groups, such as the enamine double bond (δ 5.5–6.5 ppm for vinyl protons) and methoxy/fluoro substituents.
- X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond lengths. For example, related fluorophenyl-methoxyphenyl compounds show planar aromatic rings and distinct C–F bond distances (1.34–1.37 Å) .
Advanced Research Questions
Q. What challenges arise in enantioselective synthesis of 1-(2-Fluoro-4-methoxyphenyl)prop-2-en-1-amine?
Methodological Answer: Achieving enantiomeric excess (ee) requires chiral catalysts or auxiliaries. Iridium catalysts with phosphine ligands (e.g., L1 in ) can induce asymmetry, but competing pathways (e.g., racemization or over-allylation) must be suppressed. Kinetic resolution studies and chiral stationary phase HPLC (CSP-HPLC) are used to monitor ee. Computational modeling of transition states (e.g., DFT) aids in ligand design .
Q. How do structural modifications (e.g., fluoro/methoxy positioning) influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies compare analogs like (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one (antifungal chalcones). Bioassays (e.g., MIC against Aspergillus) reveal that electron-withdrawing groups (e.g., -F) enhance target binding, while methoxy groups improve solubility. Molecular docking with enzymes (e.g., CYP450) provides mechanistic insights .
Q. How are crystallographic disorders or twinning addressed in structural studies of fluorinated enamines?
Methodological Answer: High-resolution X-ray data (≤1.0 Å) and SHELXD/SHELXE are used to resolve disorders. For twinned crystals, the Hooft parameter or R-factor ratio tests identify twin laws. Refinement in SHELXL with TWIN/BASF commands models twin domains. Example: A related compound, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, required a two-domain twin model with a 0.25:0.75 occupancy ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
